molecular formula C8H11NO B13543367 (R)-1-(3-Methylpyridin-4-yl)ethan-1-ol

(R)-1-(3-Methylpyridin-4-yl)ethan-1-ol

Cat. No.: B13543367
M. Wt: 137.18 g/mol
InChI Key: WTCOYCKRAXPKFD-SSDOTTSWSA-N
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Description

®-1-(3-Methylpyridin-4-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a methyl group at the 3-position and an ethan-1-ol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Methylpyridin-4-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylpyridine.

    Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is reacted with 3-methylpyridine to form the corresponding alcohol.

    Chiral Resolution: The racemic mixture is then subjected to chiral resolution techniques to isolate the ®-enantiomer.

Industrial Production Methods

Industrial production methods for ®-1-(3-Methylpyridin-4-yl)ethan-1-ol may involve large-scale Grignard reactions followed by chiral resolution using high-performance liquid chromatography (HPLC) or other chiral separation techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-1-(3-Methylpyridin-4-yl)ethan-1-ol can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: It can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can be employed.

Major Products Formed

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products depend on the nucleophile used.

Scientific Research Applications

Chemistry

®-1-(3-Methylpyridin-4-yl)ethan-1-ol is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

Medicine

Industry

In the industrial sector, ®-1-(3-Methylpyridin-4-yl)ethan-1-ol can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(3-Methylpyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved typically include binding to active sites or allosteric sites on the target molecules, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Methylpyridin-4-yl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-(3-Methylpyridin-4-yl)ethan-1-one: The ketone derivative of the compound.

    3-Methylpyridine: The parent compound without the ethan-1-ol group.

Uniqueness

®-1-(3-Methylpyridin-4-yl)ethan-1-ol is unique due to its chiral nature, which imparts specific biological activity and selectivity in its interactions with molecular targets. This makes it valuable in the development of enantioselective drugs and catalysts.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(1R)-1-(3-methylpyridin-4-yl)ethanol

InChI

InChI=1S/C8H11NO/c1-6-5-9-4-3-8(6)7(2)10/h3-5,7,10H,1-2H3/t7-/m1/s1

InChI Key

WTCOYCKRAXPKFD-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(C=CN=C1)[C@@H](C)O

Canonical SMILES

CC1=C(C=CN=C1)C(C)O

Origin of Product

United States

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